Enantiomeric Purity and Chiral Identity vs. Enantiomer
The (2R,3R) isomer is distinguished from its enantiomer, (2S,3S)-dibenzyl tartrate, by its opposite sign of specific rotation. Commercial (2R,3R)-dibenzyl 2,3-dihydroxysuccinate is supplied with a guaranteed minimum enantiomeric purity of ≥98.0% (sum of enantiomers, HPLC), ensuring high stereochemical fidelity for asymmetric applications . This level of purity is critical for reproducible enantioselective syntheses.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D +12.5±1° (c = 1.1% in acetone) |
| Comparator Or Baseline | (2S,3S)-Dibenzyl tartrate: [α]20/D -12.5±1° (c = 1.1% in acetone) |
| Quantified Difference | Opposite sign, equal magnitude within error |
| Conditions | Polarimetry at 20°C, c = 1.1% in acetone |
Why This Matters
Procurement of the correct (2R,3R) enantiomer is non-negotiable for achieving the desired stereochemical outcome in chiral synthesis; the enantiomer will produce the opposite configuration.
